REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:25])[CH2:7][O:8][C:9]1[CH:24]=[CH:23][CH:22]=[CH:21][C:10]=1[C:11]([O:13]CC1C=CC=CC=1)=[O:12])([CH3:4])([CH3:3])[CH3:2]>[Pd].C1COCC1>[C:1]([O:5][C:6](=[O:25])[CH2:7][O:8][C:9]1[CH:24]=[CH:23][CH:22]=[CH:21][C:10]=1[C:11]([OH:13])=[O:12])([CH3:4])([CH3:2])[CH3:3]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Air was removed from the system
|
Type
|
CUSTOM
|
Details
|
the reaction was back flushed with hydrogen
|
Type
|
CUSTOM
|
Details
|
the reaction under a hydrogen balloon at atmospheric pressure and temperature for 22 h
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
After that time the reaction was filtered through a Celite® pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with THF (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C(=O)O)C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 105.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |